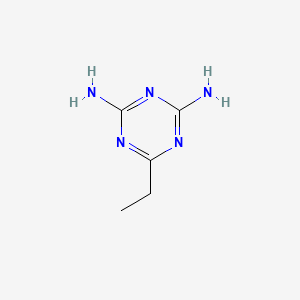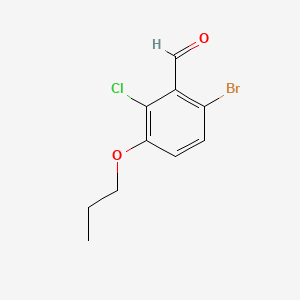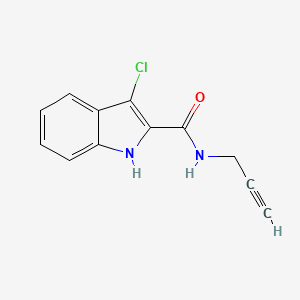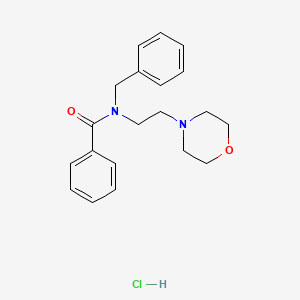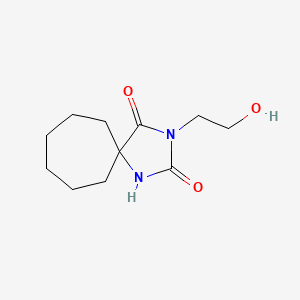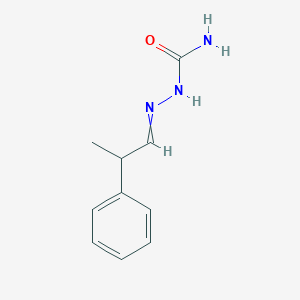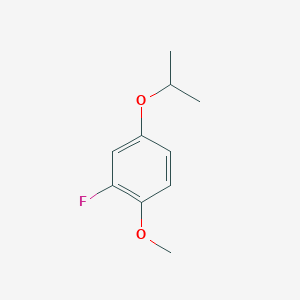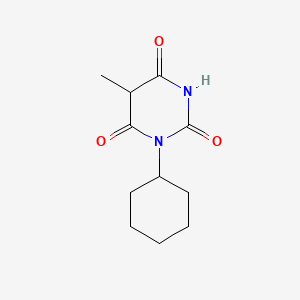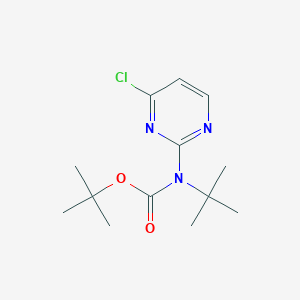
tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products with different substituents on the pyrimidine ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation/Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring or the carbamate linkage.
- Chemical Properties: Variations in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical structure and properties.
Conclusion
tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its mechanism of action and applications could uncover new opportunities for its use in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H20ClN3O2 |
|---|---|
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C13H20ClN3O2/c1-12(2,3)17(11(18)19-13(4,5)6)10-15-8-7-9(14)16-10/h7-8H,1-6H3 |
Clave InChI |
KBEDBTORMCDDGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




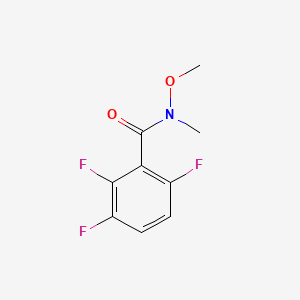
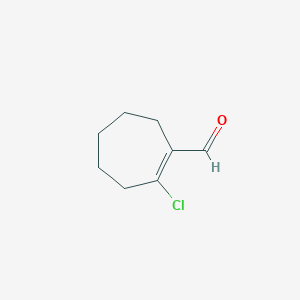
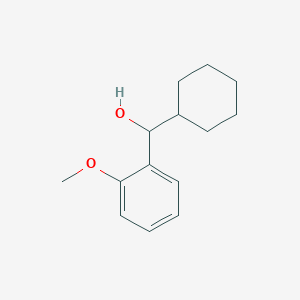
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
